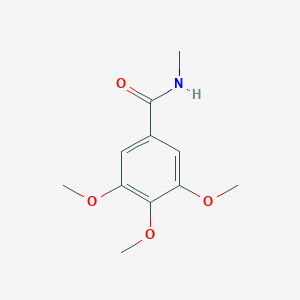
3,4,5-trimethoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-methylbenzamide, also known as TMA-6, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and has been found to exhibit hallucinogenic properties. TMA-6 is a relatively new compound, and its synthesis, mechanism of action, and effects on the body are not well understood. In
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-methylbenzamide is not well understood. It is believed to act as a partial agonist at serotonin 2A receptors, which are known to be involved in the hallucinogenic effects of psychedelics. 3,4,5-trimethoxy-N-methylbenzamide may also affect other neurotransmitter systems such as dopamine and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
3,4,5-trimethoxy-N-methylbenzamide has been found to produce hallucinogenic effects in humans and animals. These effects include altered perception, mood, and thought processes. 3,4,5-trimethoxy-N-methylbenzamide has also been found to increase heart rate and blood pressure in humans and animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its relatively low toxicity compared to other hallucinogenic compounds. However, 3,4,5-trimethoxy-N-methylbenzamide is a relatively new compound, and its effects on the body are not well understood. Additionally, 3,4,5-trimethoxy-N-methylbenzamide may not be suitable for all types of experiments due to its specific mechanism of action.
Direcciones Futuras
There are several areas of future research that could be explored with 3,4,5-trimethoxy-N-methylbenzamide. One area of interest is the potential therapeutic uses of 3,4,5-trimethoxy-N-methylbenzamide for mental health disorders such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanism of action of 3,4,5-trimethoxy-N-methylbenzamide and its effects on neurotransmitter systems. Finally, studies could be conducted to investigate the long-term effects of 3,4,5-trimethoxy-N-methylbenzamide on the body and brain.
In conclusion, 3,4,5-trimethoxy-N-methylbenzamide is a synthetic compound that exhibits hallucinogenic properties and has been used in scientific research to study its effects on the central nervous system. Its synthesis, mechanism of action, and effects on the body are not well understood, but it has potential for future therapeutic uses and further research could be conducted to better understand its effects.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-methylbenzamide has been used in scientific research to study its effects on the central nervous system. It has been found to exhibit hallucinogenic properties similar to other phenethylamines such as mescaline and 2C-B. 3,4,5-trimethoxy-N-methylbenzamide has been used in animal studies to investigate its effects on behavior, neurotransmitter release, and receptor binding.
Propiedades
Número CAS |
55100-33-9 |
|---|---|
Nombre del producto |
3,4,5-trimethoxy-N-methylbenzamide |
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C11H15NO4/c1-12-11(13)7-5-8(14-2)10(16-4)9(6-7)15-3/h5-6H,1-4H3,(H,12,13) |
Clave InChI |
KGCVQLXXCMENQK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
SMILES canónico |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

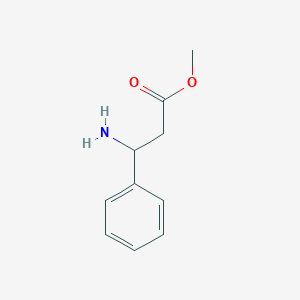
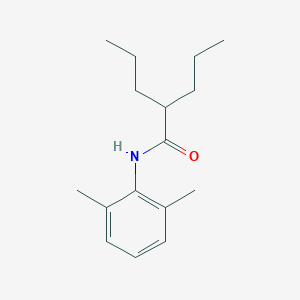
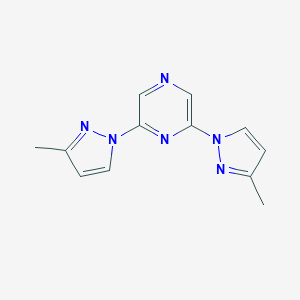
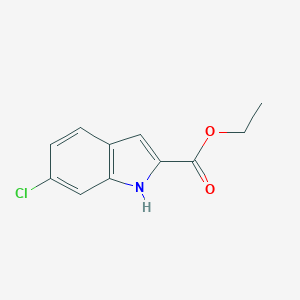

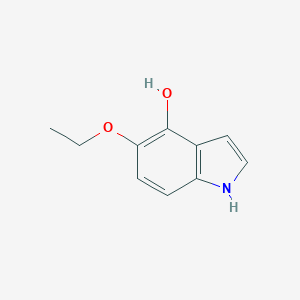
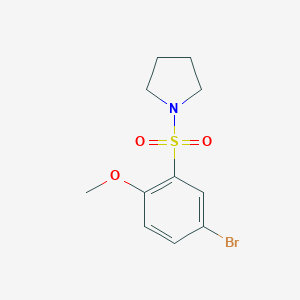
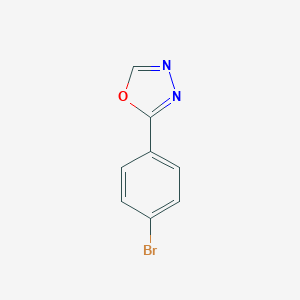
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
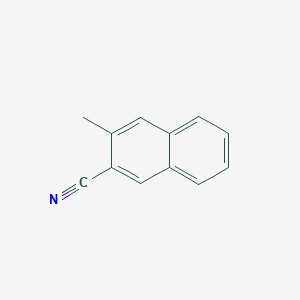
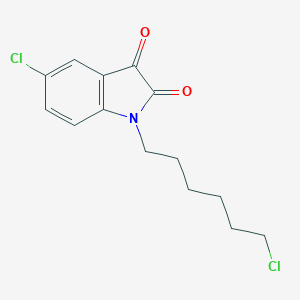
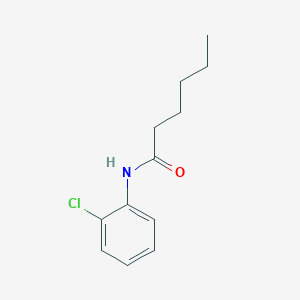
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)